2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile
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Overview
Description
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring with two keto groups at positions 2 and 6, and a nitrile group at position 4. It is a versatile molecule with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and nitrile formation. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, solventless reactions and the use of low-cost materials are preferred to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, reduction can produce primary amines, and substitution can result in various substituted pyrimidine derivatives .
Scientific Research Applications
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and is investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: Features a hydroxypropyl group and a carboxaldehyde group.
Uniqueness
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOOOOUAFJLGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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